7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-9-23-16-18-14(21)12(15(22)19(10)16)13(20)17-8-7-11-5-3-2-4-6-11/h2-6,9,21H,7-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFKSCXFNVIQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Hydroxyl Group (Position 7)
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Esterification : The hydroxyl group can react with acyl chlorides or acid anhydrides to form esters.
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Oxidation : Potential oxidation to a ketone under strong oxidizing agents (e.g., KMnO₄).
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Elimination : Dehydration to form a double bond under acidic conditions (e.g., H₂SO₄).
Carboxamide Group
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Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions (e.g., HCl or NaOH).
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Amidation : Reaction with nucleophiles (e.g., alcohols, amines) to form imides or substituted amides.
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Peptide Coupling : Potential use in peptide synthesis via activation (e.g., HATU).
Thiazole-Pyrimidine Core
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Alkylation : Substitution at nitrogen atoms (e.g., N-alkylation with alkyl halides).
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Electrophilic Substitution : Possible at aromatic positions (e.g., bromination with NBS).
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Reduction : Reduction of double bonds (e.g., catalytic hydrogenation).
Analytical and Reaction Monitoring
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TLC and HPLC : Used to track reaction progress due to the compound’s polar functional groups.
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NMR Spectroscopy : Key for structural confirmation (e.g., proton shifts for carboxamide NH, hydroxyl OH) .
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Mass Spectrometry : Identifies molecular weight and fragmentation patterns (e.g., cleavage of the thiazolo-pyrimidine core) .
Limitations and Challenges
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant antimicrobial , anti-inflammatory , and antitumor activities.
Antimicrobial Activity
- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated an MIC as low as 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli.
- Broad Spectrum Activity : It effectively inhibits the growth of various Gram-positive and Gram-negative bacteria, including Micrococcus luteus, Citrobacter freundii, and antifungal activity against Candida species.
Anti-inflammatory Activity
The anti-inflammatory effects are attributed to the compound's ability to inhibit key inflammatory mediators. It modulates biochemical pathways related to inflammation and oxidative stress.
Antitumor Activity
- Cytotoxicity : The compound exhibits significant cytotoxic effects against cervical adenocarcinoma (HeLa) cells while showing lower toxicity towards normal liver cells.
- Mechanism of Action : It induces apoptosis and cell cycle arrest in cancer cells, making it a candidate for cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | MIC as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli |
| Broad spectrum activity against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Inhibits expression of inflammatory mediators; modulates inflammation pathways |
| Antitumor | Significant cytotoxicity against HeLa cells; induces apoptosis and cell cycle arrest |
Case Studies and Research Findings
Recent studies have highlighted several promising applications of this compound:
- Antileishmanial Effects : Derivatives within the thiazolopyrimidine class have shown efficacy against leishmaniasis in vitro, indicating potential for development as antileishmanial agents.
- Cytotoxicity Studies : Similar compounds have demonstrated high efficiency against various cancer cell lines while maintaining lower toxicity towards normal cells, emphasizing their therapeutic potential in oncology.
- Combination Therapies : Research suggests that combining this compound with other therapeutic agents may enhance its efficacy against resistant strains of bacteria and cancer cells.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide .
- 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide .
Uniqueness
7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific structural features and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
7-Hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. We will also present relevant case studies and research findings that highlight its pharmacological potential.
Chemical Structure
The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of functional groups such as the hydroxyl and carboxamide moieties contributes to its pharmacological profile.
Antimicrobial Properties
Recent studies have shown that derivatives of thiazolo[4,5-d]pyrimidines exhibit potent antimicrobial activity. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . This suggests that the thiazolo-pyrimidine scaffold may enhance antibacterial efficacy.
| Compound | MIC (μM) | Target Organisms |
|---|---|---|
| 7-Hydroxy-3-methyl... | 0.21 | Pseudomonas aeruginosa, E. coli |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that certain thiazolo-pyrimidine derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. For example, one study reported IC50 values for COX-2 inhibition comparable to those of standard anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μM) | COX Enzyme Inhibition |
|---|---|---|
| 7-Hydroxy-3-methyl... | 0.04 ± 0.01 | COX-2 |
Anticancer Activity
The anticancer potential of thiazolo-pyrimidine derivatives has been explored in various cancer cell lines. For instance, compounds exhibiting cytotoxic effects on human cervical (HeLa) and lung (A549) carcinoma cells were identified using the MTT assay . The results indicated that these compounds could induce apoptosis in cancer cells, making them promising candidates for further development.
| Cell Line | Concentration (µM) | Cytotoxic Effect |
|---|---|---|
| HeLa | 1, 5, 25 | Statistically significant at higher concentrations |
| A549 | 1, 5, 25 | No significant effect observed |
Case Studies
- Antibacterial Activity : A study focused on synthesizing various thiazolo-pyrimidine derivatives found that certain modifications led to increased potency against bacterial strains resistant to conventional antibiotics .
- Anti-inflammatory Mechanism : Research involving the evaluation of several derivatives showed promising results in reducing inflammation markers in animal models of arthritis . These findings suggest a mechanism involving the modulation of COX pathways.
- Cytotoxicity Assessment : A series of experiments conducted on cancer cell lines highlighted the structure-activity relationship (SAR) where specific substitutions on the thiazolo-pyrimidine core enhanced cytotoxicity .
Q & A
Q. What experimental methods are recommended for determining the crystal structure of this compound, and how do substituents influence its lattice packing?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Key steps include:
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) to obtain high-quality crystals .
- Data Collection : Employ MoKα radiation (λ = 0.71073 Å) at 296 K to capture reflections. Monitor parameters like unit cell dimensions (e.g., monoclinic system, space group P2₁/n) .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H···O, N–H···S) to explain packing motifs. For example, the 2-phenylethyl group may induce π-π stacking, altering lattice stability .
Q. Table 1: Representative Crystal Data
| Parameter | Value (from ) |
|---|---|
| Space group | P2₁/n |
| Unit cell dimensions | a = 7.536 Å, b = 18.178 Å, c = 16.973 Å |
| β angle | 94.465° |
| Z (molecules/unit cell) | 4 |
| Density (g/cm³) | 1.417 |
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Key synthesis considerations:
- Esterification : Start with ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate as a precursor. Use ethanol under reflux (78°C) for carboxylate activation .
- Amidation : React with 2-phenylethylamine in anhydrous THF, using coupling agents like EDCI/HOBt to minimize side reactions .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from DCM/ether .
Critical Note : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>98%) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence the compound’s conformational stability in solution and solid states?
Methodological Answer:
- SC-XRD Analysis : Compare torsion angles (e.g., C2–S1–C9–N1) in derivatives. Electron-withdrawing groups (e.g., methoxy) increase planarity, stabilizing the thiazolo-pyrimidine core .
- DFT Calculations : Compute optimized geometries (B3LYP/6-31G*) to correlate substituent electronegativity with dihedral angle deviations .
- NMR Spectroscopy : Use <sup>13</sup>C NMR to detect deshielding effects (~165–170 ppm for carbonyl groups) influenced by substituent electronic effects .
Example : The 3-methyl group reduces steric hindrance compared to bulkier substituents, favoring a planar conformation essential for bioactivity .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null activity) across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-methoxybenzyl vs. phenyl) and assay against standardized microbial strains (e.g., E. coli ATCC 25922) .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., logP, H-bond donors) correlating with activity. For example, hydrophilic groups may enhance membrane penetration in Gram-negative bacteria .
- Control Experiments : Include positive controls (e.g., ciprofloxacin) and validate via dose-response curves (IC50 values) to rule out assay artifacts .
Q. What strategies are effective for analyzing intermolecular interactions in co-crystals or solvates of this compound?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H···H, O···H contacts) using CrystalExplorer. For solvates, identify solvent-accessible voids (>10% void volume) .
- Thermogravimetry (TGA) : Detect solvent loss events (e.g., DMF at ~150°C) to distinguish between co-crystals and solvates .
- Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to confirm phase purity post-solvent removal .
Q. How can researchers validate the compound’s stability under physiological conditions for in vitro studies?
Methodological Answer:
- pH Stability Assays : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; look for hydrolysis products (e.g., free carboxylic acid) .
- Light Sensitivity Tests : Expose to UV (254 nm) and analyze photodegradation kinetics (λmax shifts in UV-Vis) .
- Cyclic Voltammetry : Assess redox stability in simulated bodily fluids (e.g., -0.5 to +1.5 V vs. Ag/AgCl) to predict metabolic oxidation pathways .
Q. What advanced techniques are recommended for probing the compound’s binding mode with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a CM5 chip and measure binding kinetics (kon, koff) .
- Molecular Docking (AutoDock Vina) : Dock the compound into crystal structures of targets (PDB ID: e.g., 3POZ) using flexible side-chain sampling .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpically vs. entropically driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
